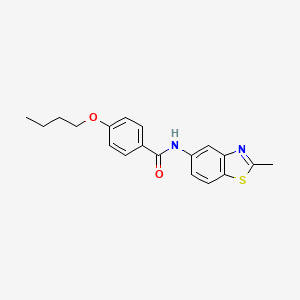

4-丁氧基-N-(2-甲基-1,3-苯并噻唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .

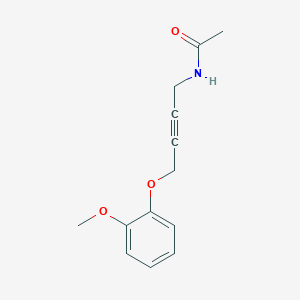

Molecular Structure Analysis

The molecular formula indicates that it contains 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The benzamide structure consists of a benzene ring with a butoxy group and a 2-methyl-1,3-benzothiazol-5-yl substituent .

Chemical Reactions Analysis

- Free Radical Bromination: The benzylic hydrogen can be abstracted by a bromine radical, leading to the formation of a succinimidyl radical .

- Nucleophilic Substitution (SN1 or SN2): Depending on the specific conditions, substitutions at the benzylic position can proceed via either SN1 or SN2 pathways. The resonance-stabilized carbocation plays a crucial role in determining the reaction mechanism .

Physical and Chemical Properties

- Appearance: Solid crystalline form

科学研究应用

抗肿瘤和抗癌应用

- 抗肿瘤作用:研究表明,某些苯甲酰胺衍生物(与 4-丁氧基-N-(2-甲基-1,3-苯并噻唑-5-基)苯甲酰胺密切相关)表现出潜在的抗肿瘤作用。一项研究详细介绍了一种具有出色生物活性的化合物的合成,通过一系列化学反应证实了其抗肿瘤潜力,并通过光谱分析得到证实 (H. Bin, 2015)。

- 抗癌评估:另一项研究重点关注 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺对四种癌细胞系的抗癌活性,展现出中等至优异的抗癌活性。这突出了类似苯甲酰胺衍生物在癌症治疗中的潜力 (B. Ravinaik 等人,2021)。

抗菌特性

- 抗菌剂:合成了一系列苯并噻嗪衍生物,发现它们具有中等至显著的抗菌活性,表明它们在开发新型抗菌剂中很有用。该研究强调了结构修饰对于增强生物活性的重要性 (Naveed Ahmad 等人,2011)。

新型化合物合成

- 高纯度化合物制造:描述了一种通过其新型钾盐一水合物制造高纯度药物物质的改进程序,强调了该工艺的环保性和效率 (T. Mezei 等人,2009)。

- 超分子凝胶剂:对 N-(噻唑-2-基)苯甲酰胺衍生物的凝胶化行为的研究揭示了两种对乙醇/水混合物表现出凝胶化的化合物,这得益于多种非共价相互作用。这项工作有助于理解凝胶化机制和开发新的超分子材料 (P. Yadav, Amar Ballabh, 2020)。

作用机制

Target of Action

Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurodegenerative diseases .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease .

Pharmacokinetics

The molecular weight of the compound is 34044, which is within the optimal range for oral bioavailability in drug design.

Result of Action

Benzothiazole derivatives have been associated with various biological effects, such as anti-inflammatory activity and cytotoxicity activity on human tumor cell lines .

属性

IUPAC Name |

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13(2)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNIEBNOHGTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)

![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)